Ethyl 8-chloro-4-((4-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 8-chloro-4-((4-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-chloro-4-((4-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.
Chlorination: The quinoline core is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 8-position.
Amination: The chlorinated quinoline is reacted with 4-methoxybenzylamine to form the corresponding amine derivative.
Esterification: Finally, the carboxylic acid group is esterified using ethanol and a suitable catalyst, such as sulfuric acid, to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-chloro-4-((4-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 8-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Ethyl 8-chloro-4-((4-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 8-chloro-4-((4-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 8-chloro-4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Ethyl 8-chloro-4-((4-hydroxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
Uniqueness
Ethyl 8-chloro-4-((4-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to the presence of the 4-methoxybenzyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its potential as a therapeutic agent compared to similar compounds.
Properties
CAS No. |
1251562-26-1 |
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Molecular Formula |
C20H19ClN2O4 |
Molecular Weight |
386.83 |
IUPAC Name |
ethyl 8-chloro-4-[(4-methoxyphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C20H19ClN2O4/c1-3-27-20(25)16-18(22-11-12-7-9-13(26-2)10-8-12)14-5-4-6-15(21)17(14)23-19(16)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24) |
InChI Key |
MJBXHYQLYNPMCA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC=C(C=C3)OC |
solubility |
not available |
Origin of Product |
United States |
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